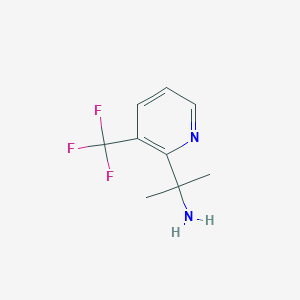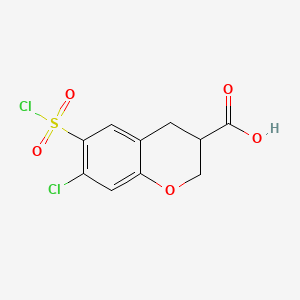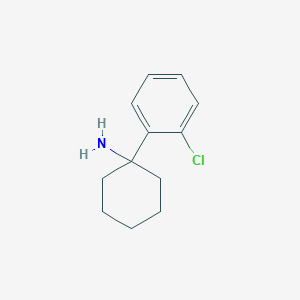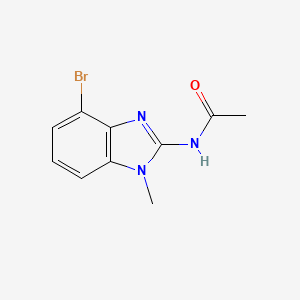
N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide: is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a bromine atom and an acetamide group in this compound may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Acetylation: The final step involves the acetylation of the 2-amino group of the brominated benzimidazole using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzimidazole derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under suitable conditions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.
Common Reagents and Conditions:
Bromination: Bromine, N-bromosuccinimide (NBS)
Acetylation: Acetic anhydride, acetyl chloride, pyridine
Hydrolysis: Acidic or basic conditions
Major Products Formed:
- Substituted benzimidazole derivatives
- Oxidized or reduced forms of the compound
- Hydrolyzed products such as amines and acetic acid
Applications De Recherche Scientifique
Chemistry: N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide is used as a building block in the synthesis of various benzimidazole derivatives with potential biological activities.
Biology and Medicine: The compound has been studied for its antimicrobial, antiviral, and anticancer properties. It may act as an inhibitor of specific enzymes or proteins involved in disease pathways.
Industry: In the industrial sector, this compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and acetamide group may play a crucial role in binding to the active site of the target, leading to inhibition or modulation of its activity. The exact molecular pathways and targets may vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
- N-(4-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide
- N-(4-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide
- N-(4-iodo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide
Comparison: N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide is unique due to the presence of the bromine atom, which may impart distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size, electronegativity, and ability to participate in specific interactions can influence the compound’s reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H10BrN3O |
|---|---|
Poids moléculaire |
268.11 g/mol |
Nom IUPAC |
N-(4-bromo-1-methylbenzimidazol-2-yl)acetamide |
InChI |
InChI=1S/C10H10BrN3O/c1-6(15)12-10-13-9-7(11)4-3-5-8(9)14(10)2/h3-5H,1-2H3,(H,12,13,15) |
Clé InChI |
MYWLMBHXCQSLCV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NC2=C(N1C)C=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13527376.png)




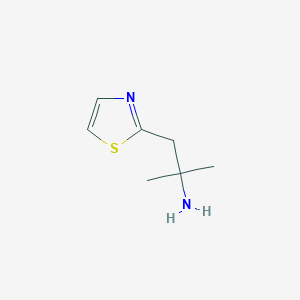
![2-Methyl-4-[(pyrrolidin-2-yl)methyl]pyridine](/img/structure/B13527403.png)

